2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions.
Substitution at the 5-position: The propyl group can be introduced by reacting the oxadiazole with an appropriate alkylating agent, such as propyl bromide, in the presence of a base.
Coupling with indole: The final step involves the reaction of the substituted oxadiazole with indole under suitable conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and alkyl halides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Mechanism of Action
The mechanism by which 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can be compared with other similar compounds, such as:
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
These compounds share the oxadiazole and indole moieties but differ in the substituent at the 5-position. The propyl group in this compound provides unique chemical and biological properties compared to its counterparts.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-5-12-15-16-13(17-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-8,14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHYSLTSQDTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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